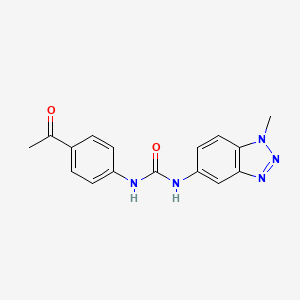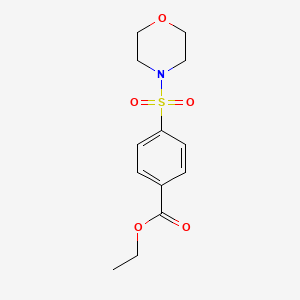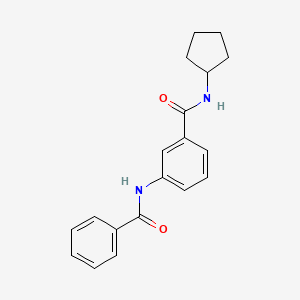![molecular formula C14H11BrClN3O3 B5745714 N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5745714.png)
N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as BCI-121, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyridinecarboximidamide derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This, in turn, may lead to the inhibition of cancer cell growth and the promotion of cell death.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer and neuroprotective effects, N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It has also been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide in lab experiments is its potential as a new and promising therapeutic agent. However, there are also limitations to its use. For example, the synthesis of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide is complex and may be difficult to reproduce in large quantities. Additionally, its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for the study of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide. One potential area of research is the development of new cancer therapies based on N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in the treatment of neurological disorders. Finally, the synthesis of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide may be improved to increase its yield and to make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide involves several steps, including the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form the corresponding acetyl derivative. This intermediate is then reacted with 2-pyridinecarboximidamide to yield N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide. The overall yield of the synthesis is reported to be around 50%.
Scientific Research Applications
N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3/c15-10-7-9(16)4-5-12(10)21-8-13(20)22-19-14(17)11-3-1-2-6-18-11/h1-7H,8H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYVDBMTPTRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Br)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)




![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)


![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)

![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)

![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)